

# A Comparative Guide to 2-Piperidineethanol NMR Data for Accurate Cross-Validation

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## Compound of Interest

Compound Name: 2-Piperidineethanol

Cat. No.: B017955

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For researchers and professionals in the field of drug development and chemical synthesis, accurate structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comprehensive cross-validation of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Piperidineethanol**, comparing literature values to facilitate reliable compound verification.

## Data Presentation: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **2-Piperidineethanol**. It is important to note that slight variations in chemical shifts can occur due to differences in solvent, concentration, and experimental temperature. The data presented here is primarily from spectra obtained in deuteriochloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Data for **2-Piperidineethanol** in  $\text{CDCl}_3$ [\[1\]](#)

Assignment	Chemical Shift ( $\delta$ ) ppm @ 89.56 MHz[1]	Chemical Shift ( $\delta$ ) ppm @ 399.65 MHz[1]
H-A <sup>1</sup>	3.77	3.80
H-B <sup>1</sup>	3.75	3.75
H-C	3.32	3.20
H-D	3.02	3.032
H-E	2.74	2.740
H-F	2.60	2.597
H-G	1.84 to 1.19	1.810
H-J	1.59	1.61
H-K	-	1.57
H-L <sup>2</sup>	-	1.42
H-M <sup>2</sup>	-	1.35
H-N	-	1.35
Note: Assignments were aided by H-H COSY at 90 MHz.[1]		

Table 2: <sup>13</sup>C NMR Data for **2-Piperidineethanol**

While a complete, explicitly assigned dataset for <sup>13</sup>C NMR was not readily available in the initial search, <sup>13</sup>C NMR spectra are available for reference in various databases.[2][3][4][5] Researchers are encouraged to consult these resources for direct spectral comparison.

## Experimental Protocols

The following provides a generalized methodology for the acquisition of NMR data for a compound like **2-Piperidineethanol**, based on standard laboratory practices.

Sample Preparation:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the **2-Piperidineethanol** sample.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Ensure the sample is fully dissolved.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.

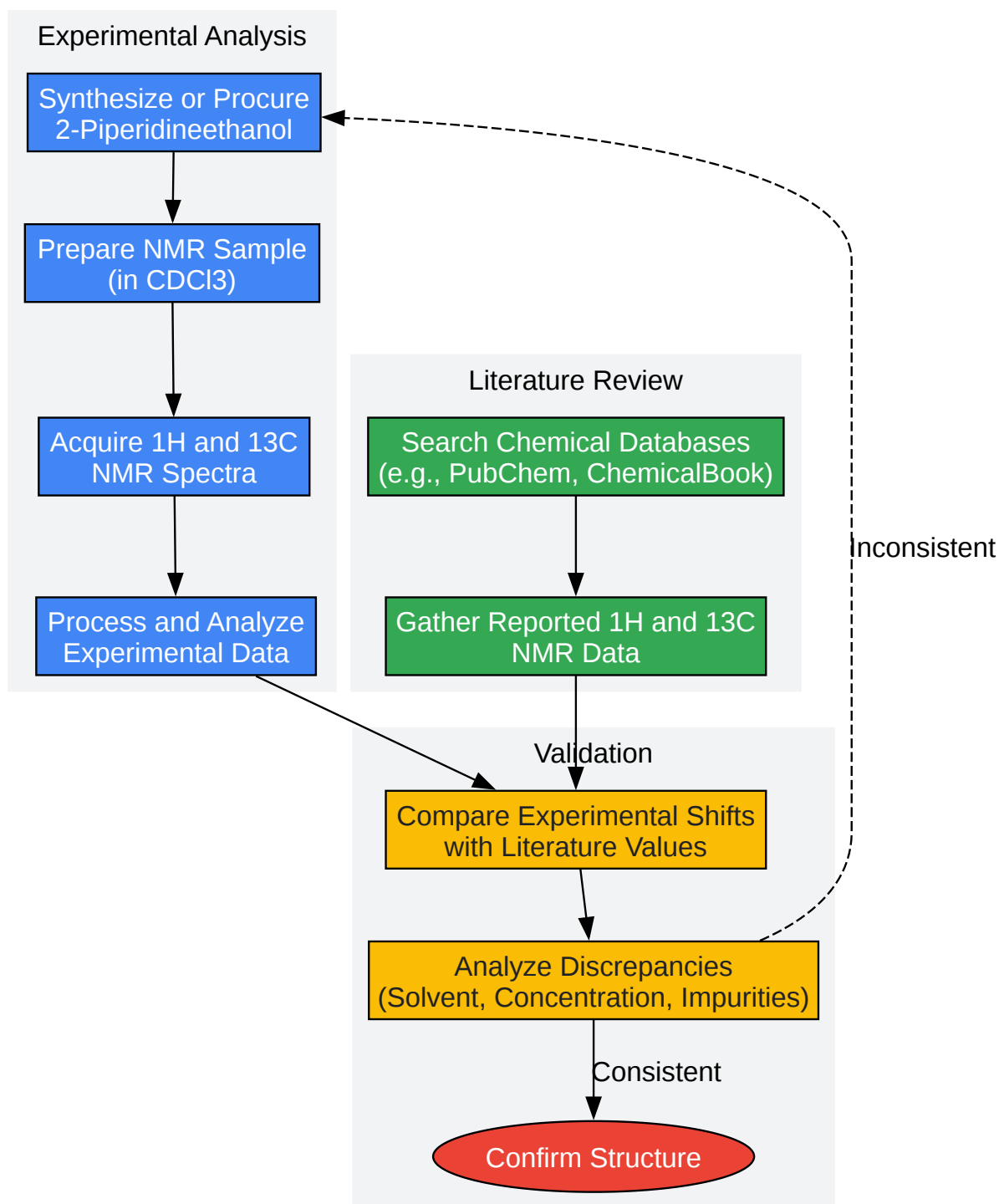
#### NMR Data Acquisition:

- **Instrumentation:** Utilize a standard NMR spectrometer, for instance, a Bruker Avance operating at a  $^1\text{H}$  frequency of 400 MHz.
- **Locking and Shimming:** Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ . Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Experiment:**
  - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically sufficient.
  - **Acquisition Parameters:**
    - **Spectral Width:** ~16 ppm
    - **Number of Scans:** 16-64 (depending on sample concentration)
    - **Relaxation Delay (d1):** 1-2 seconds
    - **Acquisition Time:** ~2-4 seconds
  - **Processing:** Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual  $\text{CHCl}_3$  signal at 7.26 ppm.
- **$^{13}\text{C}$  NMR Experiment:**

- Pulse Program: A proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30' on a Bruker instrument) is standard.
- Acquisition Parameters:
  - Spectral Width: ~240 ppm
  - Number of Scans: 1024 or more (due to the lower natural abundance of  $^{13}\text{C}$ )
  - Relaxation Delay (d1): 2 seconds
- Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the  $\text{CDCl}_3$  signal at 77.16 ppm.

## Workflow for Cross-Validation of NMR Data

The following diagram illustrates the logical workflow for validating experimental NMR data against literature values.



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Caption: Workflow for NMR data cross-validation.

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## References

- 1. 2-Piperidineethanol(1484-84-0) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. 2-Piperidinoethanol(3040-44-6) <sup>13</sup>C NMR spectrum [chemicalbook.com]
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- 4. Page loading... [wap.guidechem.com]
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